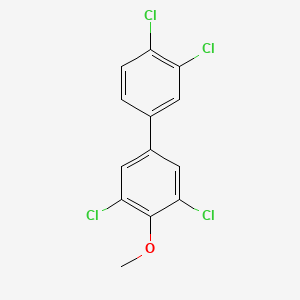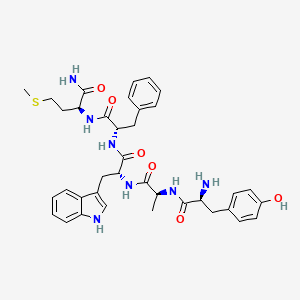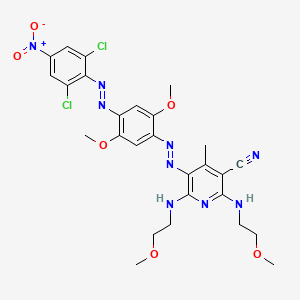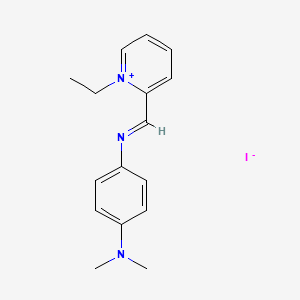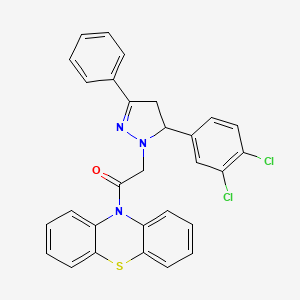
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is a complex organic compound that features a phenothiazine core structure Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine typically involves multiple steps. One common approach is to start with the phenothiazine core and introduce the pyrazole moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenothiazine core.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine core can yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Medicine: Research is conducted to explore its potential as an antipsychotic or antiemetic agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may interact with other neurotransmitter systems, such as serotonin or histamine receptors, to exert its pharmacological effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antiemetic and antihistamine.
Thioridazine: A phenothiazine with antipsychotic and sedative effects.
Uniqueness
10-((5-(3,4-Dichlorophenyl)-4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)acetyl)-10H-phenothiazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the pyrazole moiety and the dichlorophenyl group may enhance its binding affinity to certain molecular targets, potentially leading to improved therapeutic effects.
属性
CAS 编号 |
78807-68-8 |
|---|---|
分子式 |
C29H21Cl2N3OS |
分子量 |
530.5 g/mol |
IUPAC 名称 |
2-[3-(3,4-dichlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C29H21Cl2N3OS/c30-21-15-14-20(16-22(21)31)26-17-23(19-8-2-1-3-9-19)32-33(26)18-29(35)34-24-10-4-6-12-27(24)36-28-13-7-5-11-25(28)34/h1-16,26H,17-18H2 |
InChI 键 |
YTKBOHOFBGPGMT-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(N=C1C2=CC=CC=C2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC(=C(C=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


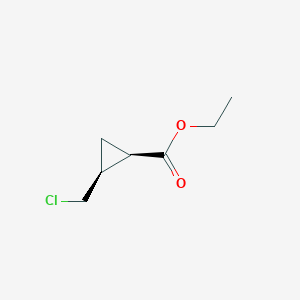

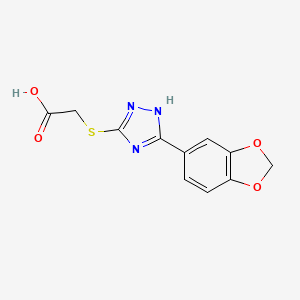
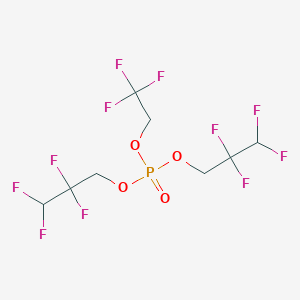
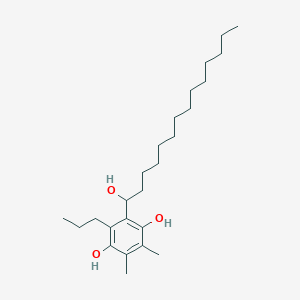
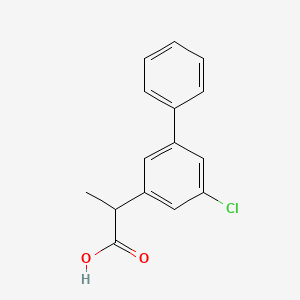
![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

